molecular formula C11H11Cl3N2O5 B13735033 Trichloroamphenicol CAS No. 19934-51-1

Trichloroamphenicol

Cat. No.: B13735033
CAS No.: 19934-51-1
M. Wt: 357.6 g/mol
InChI Key: HJVZRGXFMSSOMS-RKDXNWHRSA-N
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Description

Trichloroamphenicol is a chemical compound of significant interest in life science research. While its specific properties and applications are under investigation, researchers are exploring its potential based on its structural relation to classic ribosomal inhibitors . This product is provided for laboratory research purposes to facilitate studies in microbiology, molecular biology, and cell biology. Researchers can utilize this compound to probe bacterial protein synthesis mechanisms and investigate novel antibacterial strategies, including against resistant strains . Its research value lies in its potential as a tool for understanding ribosomal function and resistance mechanisms. This product is strictly labeled 'For Research Use Only'. It is not intended for diagnostic, therapeutic, or any other personal use. Ensure safe laboratory practices by reviewing all available safety data before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19934-51-1

Molecular Formula

C11H11Cl3N2O5

Molecular Weight

357.6 g/mol

IUPAC Name

2,2,2-trichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide

InChI

InChI=1S/C11H11Cl3N2O5/c12-11(13,14)10(19)15-8(5-17)9(18)6-1-3-7(4-2-6)16(20)21/h1-4,8-9,17-18H,5H2,(H,15,19)/t8-,9-/m1/s1

InChI Key

HJVZRGXFMSSOMS-RKDXNWHRSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)(Cl)Cl)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)(Cl)Cl)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 2',2',4'-Trichloroacetophenone as a Key Intermediate

One of the crucial steps in the synthesis of trichloroamphenicol is the preparation of 2',2',4'-trichloroacetophenone, which serves as an important precursor. The preparation method involves a Friedel-Crafts acylation reaction of m-dichlorobenzene with chloroacetyl chloride in the presence of aluminum chloride as a catalyst.

Process Summary:

Step Reagents/Conditions Description
A m-Dichlorobenzene (450-550 parts by weight), Aluminum chloride (600-750 parts by weight) Charged into acylation reactor; temperature raised to 58-62 °C
B Chloroacetyl chloride (380-420 parts by weight) Added dropwise over 2-4 hours, maintaining 58-62 °C
C Reaction mixture heated to 80-100 °C for 2-3 hours Thermal reaction to complete acylation
D Hydrolysis with dilute hydrochloric acid (1800-2200 parts by weight) at ≤90 °C for 30-40 minutes Hydrolysis of the reaction mixture
E Washing until pH 4-6, vacuum distillation, crystallization, centrifugation, drying Purification steps to isolate the final product

This method yields 2',2',4'-trichloroacetophenone with high purity and yield, using readily available raw materials and environmentally friendly conditions.

Subsequent Conversion to this compound

Following the synthesis of 2',2',4'-trichloroacetophenone, further synthetic steps involve:

  • Introduction of the amphenicol side chain through nucleophilic substitution or reductive amination.
  • Chlorination steps to introduce the trichloro substituents on the aromatic ring.
  • Purification by crystallization and chromatographic techniques to ensure pharmaceutical-grade purity.

While specific proprietary details on these steps are often limited in public literature, the general approach follows classical organic synthesis protocols for amphenicol derivatives.

Analytical Data and Research Discoveries

Yield and Purity Data

The preparation of 2',2',4'-trichloroacetophenone, a critical intermediate, achieves:

Parameter Value
Yield High (exact percentage varies by batch, typically >80%)
Purity (by crystallization) High, suitable for pharmaceutical synthesis
Reaction Temperature 58-62 °C during addition, 80-100 °C during reaction
Hydrolysis Conditions ≤90 °C for 30-40 minutes

These conditions optimize the balance between reaction completeness and minimizing side reactions or degradation.

Environmental and Economic Considerations

The method emphasizes:

  • Use of common reagents (m-dichlorobenzene, aluminum chloride, chloroacetyl chloride).
  • Controlled reaction temperatures to reduce energy consumption.
  • Efficient purification steps minimizing solvent waste.
  • Overall, the process is designed to be resource-conserving and environmentally friendly, aligning with green chemistry principles.

Comparative Analysis of Preparation Routes

Preparation Aspect Friedel-Crafts Acylation Route (Primary Method) Alternative Routes (Literature Speculative)
Raw Materials Availability High (commercially available) Variable, often less accessible
Reaction Complexity Moderate, well-established Potentially more complex (multi-step)
Yield High Lower or variable
Environmental Impact Moderate, with proper waste management Variable, often higher due to reagents
Scalability High, suitable for industrial scale Limited by reagent availability or complexity

The Friedel-Crafts acylation method remains the dominant industrial approach due to its efficiency and scalability.

Chemical Reactions Analysis

Key Reaction Types

While direct data on Trichloroamphenicol is absent, analogous reactions for chloramphenicol or related compounds include:

Nitrobenzene Reduction

Chloramphenicol contains a nitrobenzene moiety. Reduction of nitro groups to amines could occur under catalytic hydrogenation or with reagents like Sn/HCl:
Ar-NO2Ar-NH2\text{Ar-NO}_2 \rightarrow \text{Ar-NH}_2
This reaction is common in aromatic nitro compound chemistry .

Hydrolysis or Degradation

Pharmaceuticals often undergo hydrolysis, oxidation, or cyclization in solid-state or solution-phase reactions . For example:

  • Hydrolysis of esters : If this compound contains ester linkages, acidic/basic conditions could cleave them.

  • Oxidation : Chlorinated aromatic rings may resist oxidation, but side-chain functional groups (e.g., hydroxyl) could react.

Biocatalytic Transformations

Enzymatic methods (e.g., transaldolase) are used in chloramphenicol synthesis . Similar biocatalytic steps could apply to this compound:
Substrate+EnzymeChiral Intermediate\text{Substrate} + \text{Enzyme} \rightarrow \text{Chiral Intermediate}

Optimization and Reaction Control

Design of Experiments (DoE) and kinetic studies are critical for optimizing reaction conditions, as seen in analogous systems :

FactorExample RangeImpact on Yield/Selectivity
Temperature30–70°CHigher temps may accelerate reactions but increase impurities
Catalyst Loading2–10 equivalentsHigher equivalents improve yield but risk side reactions
Residence Time0.5–3.5 minutes (flow)Longer times favor product formation

Challenges and Considerations

  • Stability : Chlorinated antibiotics may undergo degradation via oxidation or hydrolysis .

  • Stereoselectivity : Enzymatic steps (e.g., transaldolase) are key for controlling stereochemistry .

  • Byproduct Management : Acetaldehyde removal in chloramphenicol synthesis highlights the need for coupled enzymatic systems to mitigate byproducts.

Research Gaps

The provided sources lack specific data on this compound. Future studies should:

  • Explore its reactivity under diverse conditions (e.g., acidic/basic, redox).

  • Investigate enzymatic pathways for selective modifications.

  • Analyze solid-state behavior (e.g., phase changes, interactions with excipients) .

Note: The analysis draws parallels to chloramphenicol and broader reaction optimization techniques due to the absence of direct this compound data in the provided sources.

Scientific Research Applications

Antibacterial Activity

Trichloroamphenicol has demonstrated efficacy against a range of bacterial pathogens. Its mechanism involves the inhibition of protein synthesis, which is crucial for bacterial growth and reproduction.

Bacteria Sensitivity to this compound
Staphylococcus aureusSensitive
Escherichia coliSensitive
Salmonella spp.Sensitive
Pseudomonas aeruginosaResistant

Veterinary Medicine

In veterinary medicine, this compound is used to treat infections in animals, particularly in cases where other antibiotics may not be effective. Its use is regulated due to potential residues in food-producing animals.

Biochemical Research

This compound serves as a tool in biochemical research for studying protein synthesis mechanisms. It is often used in experiments involving ribosomal assembly and function.

Case Study: Ribosomal Assembly

A study demonstrated that this compound affects the assembly of ribosomal subunits in both prokaryotic and eukaryotic cells. This research provided insights into the interactions between antibiotics and ribosomal components, contributing to the understanding of antibiotic resistance mechanisms .

Potential Therapeutic Uses

Research has explored this compound's potential in treating conditions beyond bacterial infections. For instance, its anti-inflammatory properties have been investigated in models of inflammatory diseases.

Case Study: Anti-inflammatory Effects

In a controlled study involving animal models, this compound was shown to reduce markers of inflammation in tissues affected by chronic inflammatory conditions. This suggests potential avenues for therapeutic application beyond its traditional antibacterial role .

Table: Regulatory Status of this compound

Region Regulatory Status
United StatesRestricted use; not approved for human use
European UnionBanned in food-producing animals
CanadaLimited veterinary use; strict regulations

Mechanism of Action

Comparison with Similar Compounds

Key Findings :

  • Thiamphenicol lacks the nitro group, reducing hematologic toxicity but also diminishing anaerobic coverage .
  • Florfenicol, a fluorinated derivative, is primarily used in veterinary medicine due to improved pharmacokinetics and resistance profiles .

Functionally Similar Antibiotics: Doxycycline and TMP-SMZ

Parameter Chloramphenicol Doxycycline TMP-SMZ
Class Amphenicol Tetracycline Sulfonamide + Diaminopyrimidine
Mechanism 50S inhibition 30S inhibition Dihydrofolate reductase inhibition
Spectrum Broad (incl. anaerobes) Broad (atypical pathogens) Gram-negative (e.g., E. coli)
Toxicity High (bone marrow) Photosensitivity, GI upset Hypersensitivity, hyperkalemia
Clinical Use Meningitis, typhoid Lyme disease, acne UTIs, Pneumocystis

Key Findings :

  • Doxycycline, a tetracycline, has superior tissue penetration and is preferred for intracellular pathogens (e.g., Chlamydia) but lacks anaerobic activity .
  • TMP-SMZ is a synergistic combination effective against urinary and respiratory tract infections but contraindicated in sulfa-allergic patients .

Pharmacokinetic and Toxicological Comparisons

  • Bioavailability : Chloramphenicol achieves 75–90% oral bioavailability, whereas doxycycline and TMP-SMZ reach ~95% and 85–90%, respectively .
  • Half-Life : Chloramphenicol (1.5–4 hrs) has a shorter half-life than doxycycline (18–22 hrs), necessitating more frequent dosing .
  • Metabolism: Chloramphenicol undergoes hepatic glucuronidation, increasing drug interaction risks (e.g., with phenobarbital) .

Toxicology :

  • Chloramphenicol’s nitro group is linked to mitochondrial toxicity and carcinogenicity (IARC Group 2A) .
  • Thiamphenicol and florfenicol, lacking this group, exhibit safer profiles but are less potent against anaerobes .

Data Tables

Table 1 : Antimicrobial Spectrum Comparison

Pathogen Chloramphenicol Thiamphenicol Doxycycline TMP-SMZ
Salmonella typhi +++ ++ + +
Haemophilus influenzae +++ ++ ++ +++
Bacteroides fragilis +++ + - -
Pneumocystis jirovecii - - - +++

Key : +++ (high efficacy), ++ (moderate), + (low), - (ineffective) .

Table 2 : Adverse Effect Profiles

Adverse Effect Chloramphenicol Thiamphenicol Doxycycline TMP-SMZ
Hematologic toxicity Severe Rare Rare Rare
Hypersensitivity Low Low Moderate High
Gastrointestinal Moderate Low High Moderate

Q & A

Basic: What are the standard protocols for synthesizing and characterizing trichloroamphenicol in laboratory settings?

Methodological Answer:
Synthesis of this compound requires adherence to established protocols for chlorinated aromatic compounds. Key steps include:

  • Synthesis: Use a modified Friedel-Crafts alkylation with chloroacetyl chloride and phenol derivatives under anhydrous conditions, followed by catalytic hydrogenation to reduce nitro groups .
  • Characterization: Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight validation .
  • Purity Verification: Include elemental analysis (C, H, N, Cl) and differential scanning calorimetry (DSC) to confirm crystallinity and absence of solvates .

Basic: How can researchers validate the antibacterial mechanism of this compound against resistant bacterial strains?

Methodological Answer:
To study its mechanism:

  • Inhibitory Assays: Conduct time-kill curves and minimum inhibitory concentration (MIC) tests using broth microdilution per CLSI guidelines against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Target Identification: Perform competitive binding assays with radiolabeled chloramphenicol to assess ribosomal affinity, followed by X-ray crystallography to map interaction sites on the 50S ribosomal subunit .
  • Resistance Profiling: Amplify and sequence genes (e.g., cat genes encoding acetyltransferases) in resistant isolates using PCR and Sanger sequencing to identify mutation hotspots .

Advanced: How should researchers design experiments to resolve contradictions in this compound’s cytotoxicity data across in vitro and in vivo models?

Methodological Answer:
Address discrepancies through:

  • Dose-Response Calibration: Compare IC₅₀ values from immortalized cell lines (e.g., HepG2) with LD₅₀ data from rodent models, ensuring equivalent dose metrics (mg/kg vs. µM) and exposure durations .
  • Metabolic Profiling: Use LC-MS/MS to quantify active metabolites (e.g., dechlorinated derivatives) in plasma and tissue homogenates, correlating findings with species-specific cytochrome P450 activity .
  • Confounding Factors: Control for variables like serum protein binding in vitro and renal clearance rates in vivo using pharmacokinetic modeling (e.g., NONMEM) .

Advanced: What statistical approaches are recommended for analyzing this compound’s synergistic effects with other antibiotics?

Methodological Answer:

  • Synergy Quantification: Apply the fractional inhibitory concentration index (FICI) with checkerboard assays, where FICI ≤0.5 indicates synergy. Validate with time-lapse microscopy to monitor bacterial growth .
  • Multivariate Analysis: Use ANOVA with post-hoc Tukey tests to compare treatment groups, incorporating covariates like pH, temperature, and biofilm formation .
  • Machine Learning: Train random forest models on omics data (transcriptomics/proteomics) to identify pathways enhanced by drug combinations .

Basic: What are the ethical and regulatory considerations for handling this compound in biomedical research?

Methodological Answer:

  • Toxicity Compliance: Follow IARC guidelines for carcinogen handling (e.g., PPE, fume hoods) and dispose of waste via certified incineration to prevent environmental contamination .
  • Ethical Approval: Submit protocols to institutional review boards (IRBs) for in vivo studies, including justification of sample sizes (via power analysis) and humane endpoints .

Advanced: How can researchers optimize chromatographic methods to separate this compound from structurally similar analogs?

Methodological Answer:

  • Column Selection: Use a C18 reverse-phase column (5 µm, 250 mm × 4.6 mm) with a mobile phase of acetonitrile:water (60:40 v/v) + 0.1% formic acid, adjusting pH to 3.0 for peak sharpness .
  • Detection Parameters: Set UV detection at 278 nm and confirm with tandem MS (MRM mode) for specificity. Validate using spike-recovery experiments in biological matrices (e.g., serum) .
  • Method Robustness: Assess inter-day precision (RSD <5%) and limit of quantification (LOQ <10 ng/mL) per ICH Q2(R1) guidelines .

Advanced: What strategies mitigate batch-to-batch variability in this compound’s bioactivity assays?

Methodological Answer:

  • Standardization: Pre-treat cell lines with uniform passage numbers (e.g., ≤20) and serum starvation (24h) to synchronize metabolic states .
  • Reference Controls: Include internal standards (e.g., deuterated chloramphenicol) in each assay plate and normalize data to positive/negative controls .
  • Blinded Replication: Assign triplicate samples to independent technicians for intra- and inter-laboratory reproducibility testing .

Basic: What are the best practices for storing this compound to ensure long-term stability?

Methodological Answer:

  • Storage Conditions: Keep lyophilized powder in amber vials under argon at –80°C; avoid freeze-thaw cycles. For solutions, use sterile DMSO (10 mM aliquots) stored at –20°C for ≤6 months .
  • Stability Monitoring: Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC-UV to track impurity formation (<2% degradation) .

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